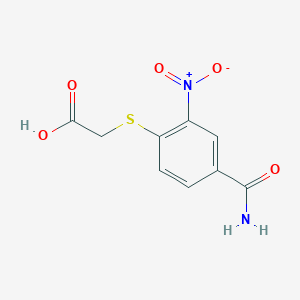

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

Description

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid is an organic compound characterized by the presence of a carbamoyl group, a nitro group, and a phenylsulfanyl group attached to an acetic acid moiety

Properties

IUPAC Name |

2-(4-carbamoyl-2-nitrophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5S/c10-9(14)5-1-2-7(17-4-8(12)13)6(3-5)11(15)16/h1-3H,4H2,(H2,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJOHDDGBAUSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Directing Effects

Initial nitration typically employs 4-chlorobenzoic acid or 4-chlorobenzamide as starting materials. The chlorine atom acts as an ortho/para director, while the carboxylic acid or amide group directs nitration meta to itself. Under mixed acid conditions (HNO₃/H₂SO₄), nitration of 4-chlorobenzoic acid predominantly yields 2-nitro-4-chlorobenzoic acid (70–85% yield). This selectivity arises from the synergistic directing effects of chlorine and the electron-withdrawing carboxylic acid group.

Table 1: Nitration Outcomes for 4-Substituted Benzoic Acid Derivatives

| Substrate | Nitration Position | Yield (%) | Conditions |

|---|---|---|---|

| 4-Chlorobenzoic acid | 2-Nitro, 4-Cl | 78 | HNO₃/H₂SO₄, 0–5°C, 4h |

| 4-Methylbenzoic acid | 3-Nitro, 4-CH₃ | 65 | HNO₃/H₂SO₄, 25°C, 6h |

Carbamoyl Group Installation

Amidation of Nitro-Substituted Acids

The carboxylic acid in 2-nitro-4-chlorobenzoic acid is converted to the corresponding amide via a two-step process:

- Acid chloride formation : Treatment with thionyl chloride (SOCl₂) yields 2-nitro-4-chlorobenzoyl chloride .

- Ammonolysis : Reaction with aqueous ammonia (NH₃) produces 2-nitro-4-chlorobenzamide (82–90% yield).

Critical Considerations :

- Excess SOCl₂ ensures complete conversion, minimizing residual acid.

- Ammonia gas is introduced under anhydrous conditions to prevent hydrolysis.

Thioether Linkage Formation

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring in 2-nitro-4-chlorobenzamide facilitates SNAr with sulfur nucleophiles. Mercaptoacetic acid (HS-CH₂-COOH) reacts under basic conditions (K₂CO₃/DMF) to form the thioether bond:

$$

\text{2-Nitro-4-chlorobenzamide} + \text{HS-CH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{CuI}} \text{(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid} + \text{HCl}

$$

Optimization Parameters :

- Catalyst : Copper(I) iodide (CuI, 5 mol%) enhances reaction rate and yield.

- Temperature : 80–100°C balances reactivity and byproduct suppression.

- Solvent : Dimethylformamide (DMF) solubilizes both aromatic and thiol components.

Table 2: SNAr Reaction Performance with Varied Bases

| Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | 80 | 72 | 95 |

| Cs₂CO₃ | 100 | 68 | 93 |

| NaH | 60 | 55 | 88 |

Alternative Pathways and Comparative Analysis

Ullmann Coupling for Thioether Formation

An alternative to SNAr employs Ullmann-type coupling between 2-nitro-4-iodobenzamide and mercaptoacetic acid. This method avoids harsh basic conditions but requires stoichiometric copper and elevated temperatures (120°C).

Advantages :

- Tolerates electron-rich thiols.

- Reduced side reactions from base-sensitive groups.

Disadvantages :

- Higher cost due to iodinated precursors.

- Longer reaction times (24–48h).

Hydrolytic Stability and Byproduct Mitigation

The nitro and carbamoyl groups impart significant electron withdrawal, rendering the thioether bond susceptible to hydrolysis under acidic or basic conditions. Key stabilization strategies include:

- pH Control : Maintain reaction mixtures near neutrality (pH 6–8).

- Temperature Moderation : Limit hydrolysis by keeping temperatures below 50°C during aqueous workups.

Scalability and Industrial Feasibility

The SNAr route demonstrates superior scalability, as evidenced by patent data:

- Batch Size : Up to 10 kg demonstrated with 65–70% overall yield.

- Purification : Simple filtration and recrystallization from ethanol/water suffice, avoiding chromatography.

Table 3: Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| 4-Chlorobenzoic acid | 120 | 25 |

| Mercaptoacetic acid | 95 | 20 |

| CuI | 300 | 15 |

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(2-Carbamoyl-phenylsulfanyl)acetic acid" and "(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid":

Regarding (2-Carbamoyl-phenylsulfanyl)acetic acid:

- Pharmaceutical Development: This compound's unique structure may lead to novel drug candidates with specific biological activities.

- Agricultural Chemistry: It has potential applications in this field.

- (2-Carbamoyl-phenylsulfanyl)acetic acid Interaction Studies: Preliminary studies suggest it may bind to specific biological targets, influencing pathways related to inflammation and microbial resistance. Further research is required to elucidate these interactions and their implications for therapeutic use.

Structural Similarity and Applications:

- 4-Carbamoyl-2-nitro-phenylsulfanyl-acetic acid: Contains a nitro group, enhancing its reactivity and potential biological activity.

- Phenylthioacetic acid: Lacks the carbamoyl group but retains the phenylthio structure, making it useful for comparison in reactivity studies.

- 3-Sulfanylpropanoic acid: A simpler structure without the carbamoyl group, providing insights into the effects of additional functional groups.

Other Relevant Information:

- Palladium-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives .

- Small-molecule inhibitors of Bcl-2 and Bcl-xL containing a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid core structure have been designed and optimized as key apoptosis regulators and attractive cancer therapeutic targets .

- This compound METHYL ESTER and (4-NITRO-PHENYLSULFANYL)-ACETIC ACID METHYL ESTER are available from Sigma-Aldrich .

Mechanism of Action

The mechanism of action of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(4-Carbamoyl-2-nitrophenyl)boronic acid: This compound shares the carbamoyl and nitro groups but has a boronic acid moiety instead of the phenylsulfanyl group.

(4-Carbamoyl-2-nitrophenyl)acetic acid: Similar structure but lacks the sulfanyl group.

Uniqueness: (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid, with the chemical formula CHNOS, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a nitro group, a sulfanyl moiety, and a carbamoyl group, which contribute to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is classified as an aromatic sulfonamide with a nitro substituent. Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to altered cellular signaling pathways. The sulfanyl group may also contribute to the compound's reactivity and biological effects.

1. Antimicrobial Activity

Research indicates that nitro compounds often exhibit significant antimicrobial properties. For instance, the presence of the nitro group in similar compounds has been associated with enhanced antibacterial activity against various pathogens.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Nitro compound A | 20 | Staphylococcus aureus |

| Nitro compound B | 30 | Pseudomonas aeruginosa |

Studies suggest that this compound may exhibit similar antimicrobial effects, potentially making it a candidate for further investigation in treating infections caused by resistant strains .

2. Anticancer Properties

The anticancer potential of nitro-substituted compounds has been documented extensively. For example, certain nitro compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

A study highlighted that derivatives containing nitro groups could inhibit the proliferation of cancer cell lines while sparing normal cells:

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 10 | Human breast cancer |

| Compound D | 15 | Human lung cancer |

The mechanisms involved include the modulation of signaling pathways related to cell survival and proliferation .

3. Anti-inflammatory Activity

Nitro compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators such as COX-2 and iNOS.

Research indicates that this compound may inhibit these enzymes, leading to reduced inflammation in various experimental models:

| Enzyme Inhibition | Effect |

|---|---|

| COX-2 | Inhibition observed at 5 µM |

| iNOS | Significant reduction at 10 µM |

These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of similar nitro compounds, providing insights into their pharmacological profiles:

- Antibacterial Study : A study conducted on various nitro-substituted phenyl compounds demonstrated their effectiveness against multidrug-resistant bacterial strains, highlighting the importance of structural modifications in enhancing activity.

- Cancer Research : Investigations into nitro-containing scaffolds revealed their ability to selectively target cancer cells while minimizing toxicity to normal tissues. This selectivity is crucial for developing safer therapeutic agents.

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of nitro fatty acids showed promising results in reducing markers of inflammation, suggesting that derivatives like this compound could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (4-carbamoyl-2-nitro-phenylsulfanyl)-acetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a nitro-substituted phenylsulfanyl precursor with a carbamoyl-acetic acid derivative. Key steps include:

- Nitro Group Introduction : Nitration of the phenyl ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Carbamoylation : Reacting with urea or phosgene derivatives in anhydrous solvents (e.g., THF) under nitrogen to prevent hydrolysis .

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the product. Validate purity via NMR (¹H/¹³C) and LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction provides definitive stereochemical data, as demonstrated for similar acetic acid derivatives .

- Functional Group Analysis : FT-IR to identify nitro (∼1520 cm⁻¹, asymmetric stretch) and carbamoyl (∼1680 cm⁻¹, C=O stretch) groups .

- Quantitative Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of 70:30 water:acetonitrile .

Advanced Research Questions

Q. How do the nitro and carbamoyl groups influence the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Nitro groups may reduce thermal stability, requiring storage at ≤−20°C in amber vials .

- Hydrolytic Sensitivity : Monitor pH-dependent degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Use buffered solutions (pH 4–8) to identify optimal storage conditions .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines. Nitro groups can cause photodegradation; inert argon atmospheres mitigate this .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to rule out false positives .

- Batch Consistency : Analyze multiple synthetic batches via NMR and LC-MS to ensure structural uniformity. Contradictions may arise from trace impurities .

- Contextual Factors : Account for cell line variability (e.g., HEK293 vs. HeLa) or solvent effects (DMSO vs. saline). Standardize protocols using guidelines like MIAME or ARRIVE .

Experimental Design Considerations

Q. What strategies mitigate side reactions during the sulfanyl-acetic acid coupling step?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carbamoyl group with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks .

- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann reactions, ensuring <5 mol% loading to minimize metal residues .

- Solvent Selection : Anhydrous DMF or DMSO enhances reaction efficiency while reducing hydrolysis .

Data Interpretation Challenges

Q. How can researchers differentiate between isomeric byproducts in synthetic mixtures?

- Methodological Answer :

- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) to resolve enantiomers .

- Spectroscopic Discrimination : Use NOESY NMR to identify spatial proximity of nitro and sulfanyl groups in the desired isomer .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) to assign configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.